molecular formula C11H7F3N2O2 B8162794 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol

2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol

Cat. No.: B8162794
M. Wt: 256.18 g/mol
InChI Key: QAQVMDGYHDRRRS-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol (CAS 1261530-10-2) is a pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of pyrimidine derivatives investigated for their therapeutic potential, particularly as agents for the treatment of diseases mediated by the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor . CRTH2 is a prostaglandin D2 receptor involved in allergic inflammation, making antagonists of this receptor promising candidates for treating conditions including asthma, allergic rhinitis, atopic dermatitis, and other inflammatory disorders . The strategic incorporation of the trifluoromethoxy phenyl group is a notable structural feature, as the trifluoromethyl or trifluoromethoxy substituents are known to enhance the pharmacodynamic and pharmacokinetic properties of drug molecules . These fluorine-containing groups can improve metabolic stability, membrane permeability, and binding affinity, making them valuable motifs in drug discovery . Researchers will find this compound valuable for exploring CRTH2 receptor antagonism, developing new anti-inflammatory agents, and studying structure-activity relationships in heterocyclic medicinal chemistry. The compound is supplied exclusively for research purposes. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)18-9-3-1-2-7(4-9)10-15-5-8(17)6-16-10/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQVMDGYHDRRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Anti-inflammatory Applications

Recent research has highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol. A study demonstrated that certain pyrimidine compounds significantly inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 values for these compounds were comparable to the standard anti-inflammatory drug celecoxib, indicating their potential as therapeutic agents for inflammatory diseases .

Case Study: COX-2 Inhibition

  • Compound Tested : 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol
  • IC50 Value : 0.04 ± 0.01 μmol (similar to celecoxib)
  • Methodology : In vitro assays measuring COX-2 activity in cell cultures.

Anticancer Activity

The anticancer properties of 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol have been explored through various studies. It has shown promising results against several cancer cell lines, including melanoma and lung cancer cells. The National Cancer Institute has screened derivatives of this compound for their antiproliferative effects.

Case Study: Antiproliferative Screening

  • Cell Lines Tested : A375 (melanoma), C32 (skin cancer), DU145 (prostate cancer), MCF-7 (breast cancer).
  • Findings : Selected compounds exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition across multiple cell lines.
CompoundCell LineIC50 Value (μM)Activity Level
2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-olA3755.66High
2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-olDU1456.69Moderate

Insecticidal Properties

In addition to its medicinal applications, 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol has been evaluated for insecticidal activity against agricultural pests. Its efficacy was tested against species such as Spodoptera frugiperda and Mythimna separata, showing potential as a novel insecticide.

Case Study: Insecticidal Activity

  • Tested Compounds : Various trifluoromethyl pyrimidine derivatives.
  • Methodology : Mortality rates were assessed at concentrations of 500 µg/mL.
CompoundTarget PestMortality Rate (%)Comparison
2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-olS. frugiperda85%Higher than control

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring have been shown to influence its potency and selectivity against different biological targets.

Key Findings from SAR Studies

  • Substituents at the 5-position enhance anticancer activity.
  • The presence of trifluoromethyl groups increases lipophilicity, which may improve membrane permeability.
  • Variations in the phenyl substituent significantly affect COX inhibition and cytotoxicity profiles.

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The pyrimidin-5-ol moiety may participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Table 1: Key Substituent Comparisons
Compound Name Substituent at Pyrimidine C2 Key Properties
2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol 3-Trifluoromethoxy-phenyl High lipophilicity (logP ~3.5*), strong electron-withdrawal
2-(Trifluoromethyl)pyrimidin-5-ol Trifluoromethyl (-CF₃) Moderate lipophilicity (logP ~2.8*), less polar than -OCF₃
2-(2-Hydroxyphenyl)pyrimidin-5-ol 2-Hydroxyphenyl (-C₆H₄OH) Lower logP (~1.9), hydrogen-bond donor capacity
2-(Butylsulfanyl)pyrimidin-5-ol Butylsulfanyl (-SC₄H₉) High hydrophobicity (logP ~3.2), steric bulk

*Estimated based on substituent contributions.

  • Acidity: The hydroxyl group at C5 has a pKa influenced by substituents. For example, 2-(dimethylamino)pyrimidin-5-ol has a pKa of ~8.2, while the trifluoromethoxy group in the target compound likely lowers the pKa further (≤7.5), enhancing acidity and solubility at physiological pH .
Table 2: Activity Profiles of Pyrimidin-5-ol Derivatives
Compound Name Biological Activity IC₅₀/EC₅₀ (if reported)
2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol Potential kinase inhibitor (inferred) N/A*
3FMTDZ (1-[1,2,3]thiadiazol-5-yl-3-(3-trifluoromethoxy-phenyl)urea) Cytokinin oxidase inhibitor 15-fold lower IC₅₀ vs. TDZ
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-nitrophenyl)amino)pyrimidin-5-ol (12b) CDK9 inhibitor Not quantified
Ceritinib Impurity 10 (pyrimidin-5-ol derivative) Tyrosine kinase inhibitor impurity N/A

*Direct activity data for the target compound is absent in evidence, but structural analogs suggest kinase or enzyme inhibition roles.

  • Mechanistic Insights : The trifluoromethoxy group in 3FMTDZ enhances inhibitory potency against cytokinin oxidases, suggesting that -OCF₃ improves target binding via hydrophobic interactions or electronic effects . The pyrimidin-5-ol core may facilitate hydrogen bonding with catalytic residues in enzymes .

Structural and Functional Trade-offs

  • Advantages of -OCF₃ :
    • Enhanced metabolic stability due to fluorine’s resistance to oxidation.
    • Improved binding affinity in hydrophobic enzyme pockets .
  • Disadvantages :
    • Reduced solubility may necessitate formulation adjustments for in vivo applications.
    • Synthetic complexity compared to -CF₃ or -OH analogs .

Biological Activity

2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on antimicrobial and anticancer properties.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol involves several key steps that optimize the compound's biological activity. The incorporation of the trifluoromethoxy group has been shown to enhance bioactivity by influencing the electronic properties of the molecule, which can improve binding affinity to biological targets.

Key Findings:

  • The trifluoromethoxy group significantly increases the potency of compounds by improving their interaction with target proteins, as demonstrated in various studies .
  • SAR studies indicate that modifications in the pyrimidine core and phenyl substituents can lead to enhanced antimicrobial and anticancer activities. For instance, compounds with electron-withdrawing groups exhibit improved efficacy against Mycobacterium tuberculosis .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives, including 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol. The compound has shown promising results against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli0.8 µg/mL
S. aureus1.5 µg/mL
C. albicans2.0 µg/mL
M. tuberculosis0.5 µg/mL

The MIC values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi, showcasing its broad-spectrum antimicrobial activity.

Anticancer Activity

In addition to its antimicrobial properties, 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol has been investigated for its anticancer effects. Research has demonstrated that it can inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)0.126
MCF7 (Breast)0.175
A549 (Lung)0.200

The IC50 values indicate potent inhibitory effects on cancer cell growth, suggesting that this compound may serve as a lead structure for developing new anticancer agents.

Case Studies

Recent research has focused on the biological implications of substituents in the pyrimidine ring:

  • Study on Antimycobacterial Activity : A series of derivatives were synthesized based on the core structure of 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol, revealing that compounds with additional alkyl groups at specific positions showed enhanced activity against M. tuberculosis .
  • Anticancer Efficacy in Animal Models : In vivo studies using mouse models demonstrated significant tumor reduction when treated with this compound, highlighting its potential for therapeutic applications in oncology .

Q & A

Q. What are the common synthetic routes for 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethoxy-phenyl group onto the pyrimidine scaffold. Key steps include:
  • Halogenation : Starting from a chlorinated pyrimidine precursor, such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, to enable substitution reactions .
  • Coupling Reactions : Use of palladium catalysts (e.g., Suzuki-Miyaura coupling) to attach aromatic rings. Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) are critical for regioselectivity and yield .
  • Hydroxylation : Controlled hydrolysis or oxidation to introduce the hydroxyl group at position 5 of the pyrimidine ring. Reaction pH (neutral to mildly acidic) and temperature (40–60°C) must be optimized to avoid side products .
    Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures).

Q. Which spectroscopic techniques are essential for characterizing 2-(3-Trifluoromethoxy-phenyl)-pyrimidin-5-ol, and how do they address structural elucidation challenges?

  • Methodological Answer :
  • NMR Spectroscopy :
    1H/13C NMR identifies substituent positions and confirms the trifluoromethoxy group. For example, the CF3 signal appears as a quartet (~δ 120–125 ppm in 19F NMR). Aromatic protons on the pyrimidine ring show distinct splitting patterns due to electron-withdrawing effects .
  • X-ray Crystallography :
    Resolves ambiguities in bond lengths and angles, particularly for the trifluoromethoxy group’s orientation. SHELX software is widely used for refinement, with R factors < 0.05 indicating high accuracy .
  • Mass Spectrometry (HRMS) :
    Confirms molecular weight (e.g., [M+H]+ peak) and detects isotopic patterns from fluorine atoms. Electrospray ionization (ESI) in positive ion mode is preferred for polar derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s electronic properties?

  • Methodological Answer :
  • DFT Calculations :
    Compare computed vs. experimental infrared (IR) spectra for vibrational modes of the trifluoromethoxy group. Basis sets (e.g., B3LYP/6-311+G(d,p)) model electron-withdrawing effects on the pyrimidine ring’s aromaticity .
  • Electrochemical Analysis :
    Cyclic voltammetry measures redox potentials to validate HOMO/LUMO gaps predicted computationally. A glassy carbon electrode in acetonitrile (0.1 M TBAPF6) is standard .
  • X-ray Photoelectron Spectroscopy (XPS) :
    Quantifies electron density shifts at nitrogen and fluorine atoms, resolving discrepancies in charge distribution models .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions involving the pyrimidine ring?

  • Methodological Answer :
  • Protecting Groups :
    Temporarily block the hydroxyl group at position 5 using tert-butyldimethylsilyl (TBS) ethers to direct electrophilic substitution to position 2 or 4 .
  • Metal-Mediated Catalysis :
    Use Pd(OAc)2 with ligands (e.g., XPhos) for selective C–H functionalization. Solvent effects (e.g., DMSO enhances electrophilicity at position 4) are critical .
  • Microwave-Assisted Synthesis :
    Short reaction times (10–30 min) at 100–150°C reduce side reactions and improve selectivity for desired regioisomers .

Q. How can researchers investigate the compound’s bioactivity mechanisms, particularly its interaction with enzymatic targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
    Measure IC50 values against kinases or oxidases using fluorescence-based assays (e.g., ZmCKX1 from Zea mays). Compare with analogs lacking the trifluoromethoxy group to isolate electronic effects .
  • Molecular Docking :
    Use AutoDock Vina to model interactions between the trifluoromethoxy group and hydrophobic enzyme pockets. Validate with mutagenesis studies (e.g., substituting Phe residues in binding sites) .
  • Isothermal Titration Calorimetry (ITC) :
    Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpy-driven (hydrogen bonding) vs. entropy-driven (hydrophobic) interactions .

Data Contradiction and Stability Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

  • Methodological Answer :
  • Phase Solubility Studies :
    Conduct gradient experiments in binary solvent systems (e.g., DMSO/water) to identify co-solvency effects. Use HPLC to monitor degradation products at high temperatures (>60°C) .
  • Dynamic Light Scattering (DLS) :
    Detect aggregation in aqueous buffers (pH 7.4) that may falsely reduce apparent solubility. Compare with sonicated samples to confirm true solubility .

Q. What protocols ensure the compound’s stability during long-term storage?

  • Methodological Answer :
  • Lyophilization :
    Freeze-dry the compound in amber vials under argon to prevent hydrolysis of the trifluoromethoxy group. Store at -20°C with desiccants (silica gel) .
  • Stability-Indicating HPLC :
    Use a C18 column (ACN/water + 0.1% TFA) to track degradation. Peaks corresponding to hydrolysis products (e.g., phenolic derivatives) indicate instability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.